molecular formula C6H11NO4S B2896614 Methyl 2-(cyclopropylsulfamoyl)acetate CAS No. 1340255-50-6

Methyl 2-(cyclopropylsulfamoyl)acetate

Cat. No.: B2896614
CAS No.: 1340255-50-6
M. Wt: 193.22
InChI Key: VBAOCRAHNCYUST-UHFFFAOYSA-N
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Description

Methyl 2-(cyclopropylsulfamoyl)acetate is an organic compound with the molecular formula C₇H₁₁NO₄S It is a derivative of acetic acid and contains a cyclopropylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylsulfamoyl)acetate typically involves the reaction of cyclopropylamine with chloroacetyl chloride to form N-cyclopropylchloroacetamide. This intermediate is then reacted with sodium methoxide in methanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylsulfamoyl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(cyclopropylsulfamoyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylsulfamoyl)acetate involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with specific pathways in the body .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropylsulfamoyl)propionate
  • Ethyl 2-(cyclopropylsulfamoyl)acetate
  • Methyl 2-(cyclopropylsulfamoyl)butyrate

Uniqueness

Methyl 2-(cyclopropylsulfamoyl)acetate is unique due to its specific structural features, such as the cyclopropylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(cyclopropylsulfamoyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-11-6(8)4-12(9,10)7-5-2-3-5/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAOCRAHNCYUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340255-50-6
Record name methyl 2-(cyclopropylsulfamoyl)acetate
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